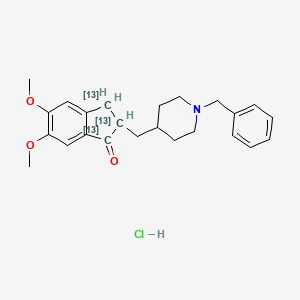

Donepezil-13C3Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Donepezil-13C3Hydrochloride: is a labeled compound of Donepezil Hydrochloride, which is a reversible acetylcholinesterase inhibitor. Donepezil Hydrochloride is primarily used in the treatment of Alzheimer’s disease to improve cognitive performance by increasing the concentration of acetylcholine in the brain . The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Donepezil Hydrochloride.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Donepezil Hydrochloride involves several steps, including the synthesis of the indanone and piperidine moieties, followed by their coupling . The labeled compound, Donepezil-13C3Hydrochloride, is synthesized by incorporating carbon-13 isotopes into the molecular structure during the synthesis process.

Industrial Production Methods: The industrial production of Donepezil Hydrochloride typically involves the following steps :

Synthesis of Indanone Moiety: The indanone moiety is synthesized through a series of reactions, including Friedel-Crafts acylation and reduction.

Synthesis of Piperidine Moiety: The piperidine moiety is synthesized through a series of reactions, including alkylation and cyclization.

Coupling Reaction: The indanone and piperidine moieties are coupled together using a suitable coupling agent.

Purification: The final product is purified using techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Donepezil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Donepezil Hydrochloride can be oxidized using oxidizing agents such as Chloramine-T in an acidic medium.

Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Donepezil Hydrochloride can lead to the formation of various oxidative degradation products .

Aplicaciones Científicas De Investigación

Chemistry: Donepezil-13C3Hydrochloride is used in chemical research to study the metabolic pathways and degradation products of Donepezil Hydrochloride .

Biology: In biological research, this compound is used to investigate the pharmacokinetics and biodistribution of Donepezil Hydrochloride in biological systems .

Medicine: In medical research, this compound is used to study the efficacy and safety of Donepezil Hydrochloride in the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Donepezil Hydrochloride formulations .

Mecanismo De Acción

Donepezil Hydrochloride exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the hydrolysis of acetylcholine . By inhibiting this enzyme, Donepezil Hydrochloride increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission in the central nervous system. This leads to improved cognitive function in patients with Alzheimer’s disease .

Comparación Con Compuestos Similares

Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A cholinesterase inhibitor that is used to treat dementia associated with Alzheimer’s and Parkinson’s disease.

Tacrine: An older acetylcholinesterase inhibitor that was withdrawn from the market due to its side effects.

Uniqueness: Donepezil Hydrochloride is unique in its high selectivity and reversible inhibition of acetylcholinesterase, which results in fewer side effects compared to other cholinesterase inhibitors . Additionally, its long half-life allows for once-daily dosing, which improves patient compliance .

Propiedades

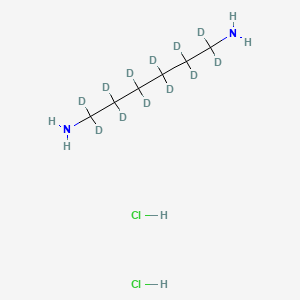

Fórmula molecular |

C24H30ClNO3 |

|---|---|

Peso molecular |

418.9 g/mol |

Nombre IUPAC |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i13+1,20+1,24+1; |

Clave InChI |

XWAIAVWHZJNZQQ-RPXFAUAJSA-N |

SMILES isomérico |

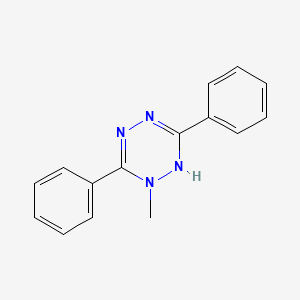

COC1=C(C=C2C(=C1)[13CH2][13CH]([13C]2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |

SMILES canónico |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)